molecular formula BH3 B057049 Borane-d3 (1M in THF) CAS No. 13763-62-7

Borane-d3 (1M in THF)

Cat. No. B057049
CAS RN: 13763-62-7
M. Wt: 16.86 g/mol
InChI Key: UORVGPXVDQYIDP-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of Borane-d3 (1M in THF) involves the reaction of borane with THF. This process yields a stable complex that can efficiently reduce a range of organic compounds. Notably, borane complexes, such as Borane-d3 in THF, have been synthesized through reactions involving lithium bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-1,3,2-diazaborol-2-ide, demonstrating the versatility of borane in forming reductive agents (Nozaki et al., 2010).

Molecular Structure Analysis

The molecular structure of Borane-d3 (1M in THF) complexes, including sigma-borane complexes, has been elucidated through various characterization techniques. For instance, the sigma-borane complex of iridium was determined using neutron diffraction, revealing a B-H sigma-bond with an elongated B-H bond distance, indicative of the complex's unique structural characteristics (Hebden et al., 2008).

Chemical Reactions and Properties

Borane-d3 (1M in THF) participates in various chemical reactions, including the reduction of ferrocenyl derivatives and the activation of H-H and Si-H bonds. Its ability to efficiently reduce ferrocenyl derivatives if they contain oxygen at the α position highlights its selectivity and reductive strength (Routaboul et al., 2001). Moreover, the activation of H-H and Si-H bonds by Borane-d3 (1M in THF) through a σ-bond metathesis mechanism demonstrates its role in facilitating bond activation and exchange reactions (Nikonov et al., 2012).

Scientific Research Applications

Hydrogen Production from Ammonia Borane

Ammonia borane is a compound that has garnered significant interest in the field of hydrogen production due to its high hydrogen content. Borane-d3 (1M in THF) plays a crucial role in this process as a potential source for hydrogen generation. Research has shown that various catalysts, including noble metals like Ru, Rh, Pd, and Pt, as well as non-noble metals such as Co, Ni, Fe, and Cu, can facilitate the hydrolysis of ammonia borane, thereby releasing hydrogen. This process is especially relevant for creating more efficient and sustainable energy systems. Multi-metal catalyst systems have demonstrated higher catalytic activity compared to single-metal systems, indicating the importance of borane complexes in optimizing the production of hydrogen from ammonia borane at room temperature (Ceren Yuksel Alpaydin, Senem Karahan Gülbay, & C. Colpan, 2020).

Boron Nutrition in Plants

Another application of borane-d3 (1M in THF) in scientific research is related to the study of boron nutrition in plants. Boron is a crucial micronutrient for plants, involved in cell wall structure and reproductive growth. Developing a boron-buffered solution culture system has enabled controlled studies on plant boron nutrition, offering insights into the optimal boron requirements for various plant species. This research contributes to agricultural sciences by improving understanding of boron's role in plant health and productivity, thereby informing more effective fertilization and crop management practices (A. Asad, R. Bell, B. Dell, & L. Huang, 2004).

Wastewater Treatment Technologies

Borane-d3 (1M in THF) and related boron compounds find applications in wastewater treatment technologies as well. Electrochemical technologies, such as electrocoagulation and electrooxidation, can be utilized for the removal of contaminants, including boron species, from wastewater. These technologies offer a promising approach to treating wastewater in a more environmentally friendly and efficient manner. The use of boron-doped electrodes, in particular, has shown potential in enhancing the electrooxidation process, making it more effective in degrading refractory pollutants and recovering valuable metals from wastewater streams (Guohua Chen, 2004).

Safety And Hazards

Borane-d3 (1M in THF) is highly flammable and reacts violently with water. It may cause respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer . It is also harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

Borane-d3 (1M in THF) is commercially available and continues to be used in the preparation of isotopically labeled alcohols . Its use in organic synthesis, particularly in the reduction of various functional groups, makes it a valuable reagent in the field .

properties

IUPAC Name

trideuterioborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORVGPXVDQYIDP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]B([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

16.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Borane-d3 (1M in THF)

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

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B1CCON1
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B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
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Synthesis routes and methods IV

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C=CCc1cc(C(=O)OCC)ccc1OCC1(O)CN2CCC1CC2
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Synthesis routes and methods V

Procedure details

A degassed solution of 1-N-Boc-4-methylene-piperidine (48 mg; 0.24 mmol; 1.1 eq.) and 9-BBN (0.5 M 0.44 mL of a 0.5 M solution in THF; 0.22 mmol; 1.0 eq.) in THF (0.5 mL) was heated at 800 for 1 h in a sealed tube. This solution was allowed to cool to RT and cannulated to a degassed mixture of 5-bromo-3-{1-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole (100 mg; 0.22 mmol; 1.0 eq.), PdCl2dppf (1 mg; 0.001 mmol; 0.01 eq.) and potassium carbonate (76 mg; 0.55 mmol; 2.5 eq.) in DMF (1 mL) and water (0.1 mL). The resulting mixture was heated at 65° C. O/N. As the reaction was not complete, a second solution of borane was prepared (from 0.24 mmol of 1-N-Boc-4-methylene-piperidine) and added to the reaction mixture which was heated at 65° C. for one more night. The reaction mixture was poured into water and extracted twice with EtOAc. Combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 90:10) gave the title compound as a yellow powder (110 mg, 87%). 1H NMR (300 MHz, DMSO-d6) δ 13.29 (brs, 1H), 9.36 (s, 1H), 8.21-8.08 (m, 3H), 7.74-7.65 (m, 2H), 7.56-7.48 (m, 1H), 7.32-7.23 (m, 1H), 4.04-3.81 (m, 2H), 3.79-3.36 (m, 8H), 2.83-2.56 (m, 3H), 1.84-1.50 (m, 3H), 1.49-1.39 (m, 1H), 1.37 (s, 9H), 1.21-0.91 (m, 2H). HPLC (max plot) 86.0%; Rt 4.36 min. UPLC/MS: (MS−) 470.2 (M-tBuOCO).
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0.24 mmol
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0.5 mL
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48 mg
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solution
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5-bromo-3-{1-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole
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100 mg
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[Compound]
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PdCl2dppf
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1 mg
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76 mg
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1 mL
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